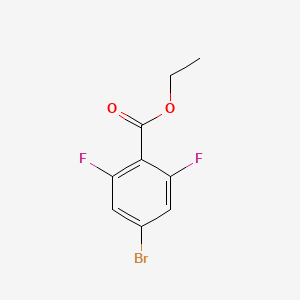

Ethyl 4-bromo-2,6-difluorobenzoate

Description

Contextualization within Halogenated Aromatic Ester Chemistry

Halogenated aromatic esters are a class of organic compounds characterized by an ester functional group and one or more halogen atoms attached to an aromatic ring. These compounds serve as crucial intermediates in organic synthesis, offering a scaffold upon which greater molecular complexity can be built. The ester group can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols through reactions like hydrolysis or reduction. molaid.com

Simultaneously, the halogen atoms act as synthetic handles, enabling a wide range of transformations. The carbon-halogen bond, particularly with bromine and iodine, is readily activated by transition metal catalysts, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. guidechem.com Ethyl 4-bromo-2,6-difluorobenzoate is a prime example of this class, embodying the dual functionality that makes these building blocks so powerful for synthetic chemists.

Significance of Specific Bromine and Fluorine Substitution Patterns

The utility of this compound is intrinsically linked to its specific substitution pattern. Each component of its structure—the ethyl ester, the para-bromo substituent, and the two ortho-fluoro substituents—plays a distinct and synergistic role.

The bromine atom at the 4-position is a key feature, making the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions. This position is sterically accessible and the carbon-bromine bond is sufficiently reactive to participate in catalytic cycles, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, alkynyl, or amino groups.

The two fluorine atoms at the 2- and 6-positions (ortho to the ester) have a profound electronic influence on the molecule. As highly electronegative atoms, they withdraw electron density from the aromatic ring, which can modulate the reactivity of the C-Br bond and influence the acidity of the parent carboxylic acid. This ortho-difluoro pattern also imparts unique conformational properties and can improve the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in medicinal chemistry.

Overview of Academic Research Trajectories for the Chemical Compound

Research involving this compound primarily focuses on its application as a pivotal intermediate in the synthesis of more complex molecules. Its major research trajectory is its use as a building block in the development of pharmaceutical candidates and other functional organic materials.

The most prominent application is in palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki-Miyaura coupling is employed to link the 4-bromo-2,6-difluorobenzoyl moiety to various boronic acids or esters, creating biaryl or heteroaryl structures that are common motifs in drug molecules. This strategy allows for the systematic modification of a lead compound, enabling researchers to explore structure-activity relationships (SAR) by introducing diverse substituents at the 4-position. While detailed publications on specific reaction yields for this exact ester are sparse, its utility is well-established within the context of its chemical class and confirmed by its commercial availability as a synthetic building block.

The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid, 4-bromo-2,6-difluorobenzoic acid. This precursor can be prepared via a directed ortho-metalation strategy from 3,5-difluorobromobenzene, followed by carboxylation.

Data Tables

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 4-bromo-2,6-difluorobenzoic acid |

| CAS Number | 773139-36-9 | 183065-68-1 |

| Molecular Formula | C₉H₇BrF₂O₂ | C₇H₃BrF₂O₂ |

| Molecular Weight | 265.05 g/mol | 237.00 g/mol |

| Appearance | Solid / Crystalline Solid | Solid |

| Purity | ≥95% | ≥97% |

Table 2: Representative Suzuki-Miyaura Coupling Reaction

This table illustrates a generalized Suzuki-Miyaura reaction, a primary application for this compound as confirmed by chemical literature.

| Reactant 1 | Reactant 2 | Catalyst / Base | Solvent | Product |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Water | Ethyl 4-aryl-2,6-difluorobenzoate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTPJDAGBHUIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296012 | |

| Record name | Ethyl 4-bromo-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773139-36-9 | |

| Record name | Ethyl 4-bromo-2,6-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773139-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Bromo 2,6 Difluorobenzoate

Direct Esterification Protocols for Benzoate (B1203000) Esters

The most common method for synthesizing Ethyl 4-bromo-2,6-difluorobenzoate is through the direct esterification of 4-bromo-2,6-difluorobenzoic acid with ethanol (B145695). This transformation is typically facilitated by a catalyst.

Acid-Catalyzed Esterification Approaches Utilizing Ethanol

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols. youtube.comquora.com This reaction is catalyzed by a strong acid, typically sulfuric acid or hydrochloric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. youtube.com In the context of synthesizing this compound, 4-bromo-2,6-difluorobenzoic acid is reacted with an excess of ethanol in the presence of a catalytic amount of a strong acid. youtube.comchegg.com The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct, is often removed. youtube.com

Several solid acid catalysts have also been explored to simplify product purification and catalyst recovery. ijstr.org Modified montmorillonite (B579905) K10 clay, activated with orthophosphoric acid, has been shown to be an effective catalyst for the esterification of substituted benzoic acids with various alcohols, including ethanol. ijstr.org This heterogeneous catalyst offers the advantage of being easily separated from the reaction mixture. ijstr.org

| Catalyst | Reaction Conditions | Yield | Reference |

| Concentrated H₂SO₄ | Reflux with excess ethanol | High | youtube.com |

| Modified Montmorillonite K10 | Solvent-free, reflux | High | ijstr.org |

| Supported Iron Oxide Nanoparticles | Solvent-free | High | nih.gov |

| Deep Eutectic Solvent | 75°C, solvent-free | 88.3% conversion | dergipark.org.tr |

Metal-Free Catalysis in Esterification of Aromatic Carboxylic Acids

While metal-based catalysts are common, metal-free approaches for esterification have gained attention. An efficient method for the arylation of carboxylic acids involves the use of diaryliodonium salts. acs.org This transition-metal-free method provides aryl esters in high yields under mild conditions and is compatible with a range of functional groups. acs.org This approach could potentially be applied to the synthesis of this compound, where a suitable diaryliodonium salt would be reacted with 4-bromo-2,6-difluorobenzoic acid.

Strategic Introduction of Halogen Substituents on the Aromatic Nucleus

The synthesis of the key precursor, 4-bromo-2,6-difluorobenzoic acid, requires the strategic introduction of the bromine and fluorine atoms onto the benzene (B151609) ring.

Electrophilic Bromination of Fluorinated Precursors

The introduction of a bromine atom onto a difluorinated aromatic ring is typically achieved through electrophilic aromatic substitution. libretexts.org The fluorine atoms are deactivating yet ortho, para-directing. makingmolecules.com However, the steric hindrance from the two fluorine atoms at positions 2 and 6 would direct the incoming electrophile to the para position. The bromination of 3,5-difluorobenzoic acid would be a plausible route to 4-bromo-2,6-difluorobenzoic acid. Reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst are commonly used for such transformations. organic-chemistry.org

Regioselective Fluorination Techniques

The synthesis of the difluorinated precursor can be achieved through various fluorination methods. One approach involves the diazotization of an appropriately substituted aniline (B41778) followed by a Schiemann reaction or by using other modern fluorinating agents. More direct methods for regioselective fluorination are continually being developed, often employing metal catalysis or specialized fluorinating reagents. researchgate.netnih.gov For instance, a method for preparing 4-bromo-2,6-difluorobenzoic acid starts from 3,5-difluorobromobenzene, which is then carboxylated. google.com

Methods for Introducing Bromine at the Para Position

Achieving regioselective bromination at the para position is crucial for the synthesis of 4-bromo-2,6-difluorobenzoic acid. The directing effects of the existing substituents on the aromatic ring play a key role. msu.edu In the case of 2,6-difluorobenzoic acid, the two fluorine atoms strongly direct the incoming bromine electrophile to the para position due to their ortho, para-directing nature and the steric hindrance at the ortho positions. makingmolecules.com Various brominating agents can be employed, including bromine in the presence of a Lewis acid catalyst like FeBr₃, or N-bromosuccinimide. uomustansiriyah.edu.iqmasterorganicchemistry.com The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired para-brominated product. organic-chemistry.org For instance, highly regioselective bromination of activated aromatic compounds has been achieved using N-bromosuccinimide in the presence of tetrabutylammonium (B224687) bromide, yielding predominantly the para-substituted product. organic-chemistry.org

| Reagent | Substrate | Product | Key Feature | Reference |

| N-Bromosuccinimide/Tetrabutylammonium Bromide | Activated Aromatics | para-Bromo Aromatic | High para-selectivity | organic-chemistry.org |

| N-Bromosuccinimide/H₂SO₄ | Deactivated Aromatics | Mono-bromo Aromatic | Mild conditions | organic-chemistry.org |

| Tribromoisocyanuric acid/TFA | Moderately Deactivated Arenes | Mono-bromo Arene | Avoids polybromination | organic-chemistry.org |

Synthesis via Halogenated Benzoic Acid Intermediates

A primary route to this compound involves the synthesis and subsequent esterification of key halogenated benzoic acid intermediates.

Preparation of 4-Bromo-2,6-difluorobenzoic Acid

The synthesis of the crucial intermediate, 4-bromo-2,6-difluorobenzoic acid, can be achieved through the lithiation of 3,5-difluorobromobenzene followed by carboxylation. google.com In this method, 3,5-difluorobromobenzene is reacted with an organolithium reagent, such as n-butyllithium, in an organic solvent like ether. This reaction forms a lithium salt at the 4-position with good regioselectivity. google.com The subsequent hydrolysis of this intermediate yields 4-bromo-2,6-difluorobenzoic acid. google.com This method is noted for its use of readily available starting materials, simple process, and high yield under mild conditions. google.com

Once the 4-bromo-2,6-difluorobenzoic acid is obtained, it can be converted to this compound through Fischer esterification. This classic method involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. numberanalytics.com The reaction is typically heated to drive the equilibrium towards the formation of the ester. numberanalytics.com

Derivatization from 4-Bromo-2,6-difluorobenzaldehyde (B1272164)

Another synthetic approach begins with 4-bromo-2,6-difluorobenzaldehyde. chemimpex.com This aldehyde can be synthesized from 1-bromo-3,5-difluorobenzene (B42898) by reaction with lithium diisopropylamide (LDA) followed by the addition of a formylating agent like N-formylpiperidine. chemicalbook.com The reaction is typically carried out at low temperatures in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com

The resulting 4-bromo-2,6-difluorobenzaldehyde can then be oxidized to the corresponding carboxylic acid, 4-bromo-2,6-difluorobenzoic acid, which is then esterified as described previously. Common oxidizing agents for this transformation include potassium permanganate (B83412) or chromic acid. Following oxidation, the standard Fischer esterification with ethanol and an acid catalyst yields the desired this compound. numberanalytics.com

Approaches from Anilines and Nitriles

Alternative synthetic strategies utilize aniline and nitrile precursors, offering different pathways to the target ester.

Routes from 4-Bromo-2,6-difluoroaniline (B33399) and its Derivatives

A versatile method for synthesizing this compound starts with 4-bromo-2,6-difluoroaniline. nih.gov This aniline derivative can be prepared by the bromination of 2,6-difluoroaniline (B139000) using bromine in acetic acid. prepchem.comchemicalbook.com

The synthesis proceeds via a Sandmeyer reaction, a well-established method for converting an aromatic amino group into various other functional groups. wikipedia.orgmasterorganicchemistry.com In this process, the 4-bromo-2,6-difluoroaniline is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid). masterorganicchemistry.com This diazonium salt is then subjected to cyanation using a copper(I) cyanide catalyst to yield 4-bromo-2,6-difluorobenzonitrile (B47616). wikipedia.org

The resulting nitrile can then be converted to the final ester product. This involves hydrolysis of the nitrile group to a carboxylic acid, followed by Fischer esterification with ethanol.

Conversion of Substituted Benzonitriles to Benzoates

The direct conversion of 4-bromo-2,6-difluorobenzonitrile to this compound is a key step in several synthetic routes. nih.govcalpaclab.com The nitrile itself can be prepared from 4-bromo-2,6-difluorobenzaldehyde by reaction with hydroxylamine (B1172632) hydrochloride in formic acid, which can achieve yields of over 80%. google.com Another method involves the dehydration of the corresponding benzamide (B126) using cyanuric chloride in N,N-dimethylformamide (DMF), which has been reported to yield 4-bromo-2,6-difluorobenzonitrile in approximately 87% yield. chemicalbook.com

Once the 4-bromo-2,6-difluorobenzonitrile is synthesized, it can be hydrolyzed to 4-bromo-2,6-difluorobenzoic acid using either acidic or basic conditions. The resulting carboxylic acid is then esterified with ethanol, as previously described, to produce this compound.

Optimization Strategies for Yield and Purity in Laboratory and Industrial Synthesis

Optimizing the synthesis of this compound is crucial for both laboratory-scale research and industrial production. Key parameters that can be adjusted to improve yield and purity include reaction temperature, catalyst choice and concentration, and reaction time.

For the Fischer esterification step, increasing the temperature can enhance the reaction rate, but excessively high temperatures may lead to side reactions. numberanalytics.com The optimal temperature is typically between 50°C and 100°C. numberanalytics.com The choice of acid catalyst is also important, with common options including sulfuric acid and hydrochloric acid. numberanalytics.com In some cases, solid acid catalysts like silica (B1680970) chloride or macroporous polymeric acid catalysts can be used, which may simplify purification and allow for catalyst recycling. organic-chemistry.org To drive the reaction to completion, it is often necessary to remove the water formed during the reaction, which can be achieved by azeotropic distillation or the use of a dehydrating agent.

In industrial settings, enzymatic processes are gaining traction as a greener alternative. rsc.org Lipases, for example, can catalyze esterification reactions under mild conditions, often in solvent-free systems, which reduces environmental impact. rsc.org Optimization of enzymatic reactions involves factors such as enzyme concentration, temperature, and the removal of water, often under vacuum, to achieve high conversion rates. rsc.orgrsc.org

Purification of the final product, this compound, is typically achieved through techniques such as distillation, crystallization, or column chromatography. The choice of method depends on the scale of the synthesis and the nature of any impurities. For instance, after a Sandmeyer reaction, impurities such as biaryl byproducts may be present, necessitating careful purification. wikipedia.orgreddit.com

Continuous Flow Processes and Reactor Design

Continuous flow chemistry offers significant advantages over traditional batch processing for esterification reactions, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. riken.jp The esterification of 4-bromo-2,6-difluorobenzoic acid with ethanol can be efficiently conducted in a continuous flow setup, often utilizing solid acid catalysts to simplify purification and minimize corrosive waste streams. mdpi.com

Research Findings:

The principles of continuous flow esterification are well-established and can be applied to the synthesis of this compound. A common approach involves pumping a solution of the carboxylic acid and alcohol through a heated reactor packed with a solid catalyst. riken.jp The reaction is an equilibrium process, and strategies to shift the equilibrium towards the product, such as the continuous removal of water, can be integrated into the reactor design. mdpi.com

Several types of reactors are suitable for continuous esterification, each with distinct characteristics. Plug flow reactors (PFRs) and continuous stirred-tank reactors (CSTRs) are two of the most common configurations. mdpi.com PFRs, such as packed-bed reactors, typically offer higher conversion rates for a given reactor volume compared to CSTRs. mdpi.comgoogle.com For industrial-scale production, vertical tubular plug flow reactors incorporating perforated plates can enhance mixing and reaction efficiency. google.com

The choice of catalyst is crucial for the success of continuous flow esterification. Solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15), are widely used due to their high activity, stability, and ease of separation from the product stream, which allows for catalyst recycling and a more sustainable process. mdpi.com

Reactor Types for Continuous Esterification

| Reactor Type | Key Characteristics | Advantages | References |

|---|---|---|---|

| Plug Flow Reactor (PFR) / Packed-Bed Reactor | Reactants flow through a tube or pipe, often packed with a solid catalyst. Concentration changes along the length of the reactor. | High conversion per unit volume, good for simple kinetics, suitable for solid catalysts. | google.com, mdpi.com |

| Continuous Stirred-Tank Reactor (CSTR) | Reactants are continuously fed into a well-mixed tank, and the product mixture is continuously removed. | Excellent temperature control, uniform concentration, adaptable for complex reactions. | researchcommons.org, mdpi.com |

| Membrane Reactor | Integrates a membrane for the selective removal of a byproduct (e.g., water), which drives the reaction equilibrium towards the product. | Increased conversion under milder conditions, enhanced process efficiency. | mdpi.com |

Chromatographic and Non-Chromatographic Purification Techniques

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, the catalyst, and any byproducts. Both chromatographic and non-chromatographic methods are employed to achieve the desired purity.

Chromatographic Techniques:

Chromatographic methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. For the purification of ethyl esters like this compound, several techniques are applicable.

High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC): These are powerful techniques for isolating and purifying esters. Reversed-phase chromatography, using a nonpolar stationary phase (like C18-silica) and a polar mobile phase (such as a methanol (B129727)/water or acetonitrile (B52724)/water mixture), is commonly used. nih.govnih.gov By optimizing the mobile phase composition and flow rate, high purity levels can be achieved. nih.gov

Solid-Phase Extraction (SPE): SPE is a form of chromatography used for sample preparation and purification. capes.gov.brdocumentsdelivered.com A cartridge containing a solid adsorbent is used to selectively retain either the desired product or impurities from the reaction mixture. The product can then be eluted with a suitable solvent. capes.gov.br

Simulated Moving Bed (SMB) Chromatography: For large-scale industrial purification, SMB chromatography offers a continuous and efficient alternative to batch HPLC. google.com It simulates the counter-current movement of the solid and liquid phases, leading to higher throughput and solvent efficiency. google.com

Non-Chromatographic Techniques:

Non-chromatographic methods, primarily crystallization, are often highly effective and economical for purifying solid organic compounds.

Crystallization and Recrystallization: Since this compound is a solid at room temperature, crystallization is a primary method for its purification. illinois.eduesisresearch.org The crude product is dissolved in a suitable hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving impurities behind in the solution. esisresearch.org The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. illinois.edu Recrystallization, which is simply a repeated crystallization process, can be performed to achieve even higher purity. google.com This technique is particularly effective at removing small amounts of impurities that may be trapped in the crystal lattice during the initial crystallization. nih.gov

Comparison of Purification Techniques for Ethyl Esters

| Technique | Principle | Primary Application | Advantages | References |

|---|---|---|---|---|

| HPLC/MPLC | Differential partitioning between stationary and mobile phases. | High-purity separation at lab to pilot scale. | High resolution and purity. | nih.gov, nih.gov |

| Solid-Phase Extraction (SPE) | Selective adsorption and elution. | Rapid purification and sample cleanup. | Fast, can remove specific classes of impurities. | capes.gov.br, documentsdelivered.com |

| Simulated Moving Bed (SMB) | Continuous counter-current chromatography. | Industrial-scale continuous purification. | High throughput, reduced solvent consumption. | google.com |

| Crystallization/Recrystallization | Difference in solubility at different temperatures. | Bulk purification of solid compounds. | Cost-effective, scalable, can yield very high purity. | illinois.edu, esisresearch.org, nih.gov |

Reactivity Profiles and Mechanistic Investigations of Ethyl 4 Bromo 2,6 Difluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in Ethyl 4-bromo-2,6-difluorobenzoate, accentuated by the electron-withdrawing effects of the two fluorine atoms and the ethyl ester group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective replacement of the halogen atoms, providing a pathway to a diverse range of substituted aromatic compounds.

Reactivity at the Fluorine Positions (Ortho)

The fluorine atoms at the ortho positions of the benzene (B151609) ring are highly activated towards nucleophilic attack. This heightened reactivity is a consequence of the strong inductive electron-withdrawing effect of fluorine, which stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr mechanism. This stabilization lowers the activation energy of the rate-determining addition step, making the substitution of fluorine more favorable compared to other halogens in many cases.

While specific studies detailing the nucleophilic substitution of the fluorine atoms on this compound are not extensively documented in publicly available literature, the general principles of SNAr on similar polyfluorinated aromatic compounds suggest that a variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the ortho-fluorine atoms. The reaction conditions would typically involve a suitable solvent and may require the use of a base to facilitate the reaction. The presence of the bulky bromine atom and the adjacent ester group may also exert steric and electronic influences on the regioselectivity of the substitution.

Substitution at the Bromine Position (Para)

The bromine atom at the para position is also a site for nucleophilic substitution, although its reactivity in SNAr reactions can be different from that of the ortho-fluorine atoms. In a related transformation, 4-bromo-2,6-difluoroaniline (B33399) has been shown to react with copper(I) cyanide in dimethylformamide (DMF) at reflux to yield 4-amino-3,5-difluorobenzonitrile. nih.gov In this reaction, the bromine atom is displaced by the cyanide nucleophile. This suggests that the bromine atom in this compound could also be susceptible to substitution by strong nucleophiles under appropriate conditions.

Furthermore, the synthesis of Ethyl 4-amino-2,6-difluorobenzoate has been achieved through the reduction of an azide (B81097) intermediate, which is formed by the reaction of a precursor with sodium azide. beilstein-journals.org While the specific precursor is not this compound in the provided reference, the use of sodium azide points to the possibility of displacing a suitable leaving group, such as bromine, with an azide nucleophile, which can then be reduced to an amine.

Influence of Ester Moiety on SNAr Pathways

However, the ester group can also exert steric hindrance, potentially impeding the approach of bulky nucleophiles to the adjacent ortho-fluorine atoms. This steric effect can influence the regioselectivity of the substitution reaction, favoring attack at the less hindered para-bromine position or requiring more forcing reaction conditions for substitution at the ortho positions. The specific interplay of these electronic and steric effects will depend on the nature of the attacking nucleophile and the reaction conditions employed. Studies on related systems have shown that ester groups can act as directing groups in certain C-H activation reactions, which suggests their potential to influence the reactivity of nearby positions through complex interactions. rsc.org

Cross-Coupling Reactions Involving the Bromine Center

The carbon-bromine bond at the para position of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex organic molecules.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.gov The bromine atom in this compound makes it an excellent substrate for this reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | Good |

| 3-bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd(dppf)Cl₂ | - | Various | Toluene/H₂O | Up to 90% |

| 4-bromobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol (B145695) | High |

This table presents data from related Suzuki-Miyaura reactions to illustrate typical conditions and outcomes. Specific data for this compound is not available in the provided search results.

Carbon-Nitrogen (C-N) Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. nih.gov This reaction is of great importance in medicinal chemistry and materials science for the synthesis of anilines and their derivatives. The bromine atom of this compound serves as a handle for such transformations.

Although specific examples of the Buchwald-Hartwig amination of this compound are not detailed in the provided search results, the extensive literature on this reaction with a wide range of aryl bromides and amines suggests its applicability. beilstein-journals.orgnih.gov The reaction would likely require a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to proceed efficiently. The choice of ligand is often critical for achieving high yields and accommodating a broad range of amine coupling partners, including primary and secondary amines, as well as various heterocycles.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Bromobenzene (B47551) | Various secondary amines | [Pd(allyl)Cl]₂ or Pd₂(dba)₃ | Various phosphines | t-BuOLi or t-BuONa | Toluene | >95% |

| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | Good |

| Aryl bromides | Various amines | Pd(dba)₂ | Anionic phosphine | - | DME | Good to Excellent |

This table illustrates general conditions for Buchwald-Hartwig amination based on reactions of other aryl bromides. Specific data for this compound is not available in the provided search results.

Other Metal-Catalyzed Coupling Reactions

The bromine atom at the C4 position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Sonogashira Coupling: The Sonogashira reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a powerful tool for the synthesis of arylalkynes. wikipedia.orglibretexts.org While a specific example for this compound is not prominently documented in the reviewed literature, the reactivity of similar polyhalogenated aromatic compounds suggests its feasibility. For instance, the palladium-catalyzed Sonogashira reaction of 2,4,6-tribromo-3,5-difluoropyridine (B1586626) with various phenylacetylenes demonstrates that the bromine atoms ortho to the nitrogen are selectively replaced, leaving the bromine at the 4-position intact. arkat-usa.org In the case of this compound, the bromo substituent is expected to readily participate in the catalytic cycle involving a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 4-aryl-2,6-difluorobenzoate derivative. The efficiency of the reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.

Heck Coupling: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This compound can be expected to undergo Heck coupling with various alkenes in the presence of a palladium catalyst and a base, leading to the formation of 4-alkenyl-2,6-difluorobenzoate derivatives.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. It is anticipated that this compound would react with primary or secondary amines under Buchwald-Hartwig conditions to afford the corresponding 4-amino-2,6-difluorobenzoate derivatives.

A summary of expected metal-catalyzed coupling reactions is presented in the table below.

| Coupling Reaction | Reactants | Expected Product |

| Sonogashira | Terminal alkyne | Ethyl 4-alkynyl-2,6-difluorobenzoate |

| Suzuki-Miyaura | Arylboronic acid | Ethyl 4-aryl-2,6-difluorobenzoate |

| Heck | Alkene | Ethyl 4-alkenyl-2,6-difluorobenzoate |

| Buchwald-Hartwig | Amine | Ethyl 4-amino-2,6-difluorobenzoate |

Reduction Reactions of the Ester and Halogen Functions

The selective reduction of either the ester group or the bromo substituent in this compound presents a synthetic challenge due to the potential for competing reactions.

Reduction of the Bromo Group (Hydrodebromination): The bromo group can be selectively removed through catalytic hydrogenation or by using hydride reagents. For instance, sodium borohydride (B1222165) in the presence of a copper(I) chloride catalyst in methanol (B129727) has been shown to be effective for the selective reduction of aryl halides. This method is chemoselective, leaving other functional groups such as esters intact. Another approach involves the use of a palladium catalyst and a mild hydride source, such as sodium borohydride, in an aqueous micellar medium at room temperature, which allows for facile debromination of functionalized aromatic derivatives. nih.gov

Reduction of the Ester Group: The ethyl ester can be reduced to the corresponding primary alcohol, (4-bromo-2,6-difluorophenyl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Care must be taken as these conditions can sometimes lead to the reduction of the bromo group as well.

Simultaneous Reduction: The simultaneous reduction of both the ester and the bromo group can be achieved under harsher conditions, for example, by using a large excess of a strong reducing agent or through catalytic hydrogenation at high pressure and temperature.

Activation and Functionalization of Carbon-Fluorine Bonds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its selective activation and functionalization is a significant area of research. baranlab.orgnih.govnih.gov In this compound, the fluorine atoms are generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or through transition-metal catalysis.

Recent advances have demonstrated that C-F bonds in polyfluoroarenes can be functionalized. researchgate.netresearchgate.net For example, the electrochemical reduction of methyl 2,6-difluorobenzoate (B1233279) in the presence of SmCl₃ has been reported to result in selective monodefluorination, yielding methyl 2-fluorobenzoate. rsc.org This suggests that under specific electrochemical conditions, a C-F bond in this compound could potentially be activated and functionalized. The mechanism often involves the formation of a radical anion intermediate.

Decarboxylative Transformations of Benzoate (B1203000) Derivatives

Decarboxylative reactions provide a route to replace the carboxylate group with other functionalities. These transformations typically proceed via the corresponding carboxylic acid, 4-bromo-2,6-difluorobenzoic acid, which can be obtained by hydrolysis of the ethyl ester.

Decarboxylative halogenation, also known as the Hunsdiecker reaction or Barton bromodecarboxylation, allows for the replacement of a carboxylic acid group with a halogen. acs.org For instance, the synthesis of 2-bromo-4,5-difluorobenzoic acid has been achieved from difluorophthalic anhydride (B1165640) using the Barton bromodecarboxylation reaction. acs.org Applying this to 4-bromo-2,6-difluorobenzoic acid would be expected to yield 1,4-dibromo-2,6-difluorobenzene. The reaction typically involves the conversion of the carboxylic acid to a reactive ester, which then undergoes radical decarboxylation and halogenation.

Visible light photoredox catalysis has emerged as a mild and powerful tool for the decarboxylative functionalization of carboxylic acids. researchgate.net This methodology can be applied to aromatic carboxylic acids to form new C-C and C-heteroatom bonds. acs.org The process generally involves the single-electron oxidation of a carboxylate to a carboxyl radical, which then extrudes CO₂ to form an aryl radical. This aryl radical can then be trapped by a suitable coupling partner.

For 4-bromo-2,6-difluorobenzoic acid, photocatalytic decarboxylation could lead to the formation of a 4-bromo-2,6-difluorophenyl radical. This intermediate could then, for example, be protonated to give 1-bromo-3,5-difluorobenzene (B42898), or coupled with other radical acceptors. Photocatalytic decarboxylative fluorination of benzoic acids has also been developed, which could potentially be applied to introduce another fluorine atom. organic-chemistry.orgnih.govnih.gov

Directed Ortho-Metalation and Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orguwindsor.casemanticscholar.org The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. researchgate.net In this compound, both the fluorine atoms and the ester group can potentially act as DMGs.

The fluorine atom is known to be a moderate directing group. organic-chemistry.org However, the ester group, after in situ reaction with the organolithium reagent to form a ketyl radical anion or an addition product, can also direct lithiation. Research on the directed lithiation of unprotected benzoic acids has shown that the carboxylic acid group itself can be a powerful directing group. researchgate.netrsc.org In the case of 2-fluorobenzoic acid, treatment with BuLi-TMEDA leads to fluorine displacement. researchgate.net For this compound, the outcome of a lithiation reaction would depend on the specific conditions and the relative directing ability of the fluorine atoms versus the ester group. It is plausible that lithiation could occur at the C3 or C5 position, ortho to the fluorine atoms. Subsequent quenching with an electrophile would then introduce a new substituent at that position.

Studies on Regioselectivity and Stereoselectivity in Transformations

The arrangement of the substituents on the benzene ring of this compound creates a specific electronic environment that governs the regioselectivity of its reactions. The two fluorine atoms at the ortho positions to the ethyl ester group are strongly electron-withdrawing through their inductive effects. The bromine atom at the para position also exerts an electron-withdrawing inductive effect, albeit weaker than fluorine, and a deactivating resonance effect. The ethyl carboxylate group is a meta-directing deactivator.

In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the electron-withdrawing groups are activated towards nucleophilic attack. For this compound, the positions most activated for nucleophilic attack are those ortho and para to the fluorine and bromo substituents. However, given that halogens (in this case, fluorine) are excellent leaving groups in SNAr reactions, substitution of one of the fluorine atoms by a strong nucleophile would be the most probable outcome. The bromine atom is a comparatively poorer leaving group in SNAr chemistry.

In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, the site of reaction is determined by the relative ease of oxidative addition of the palladium catalyst to the carbon-halogen bond. Generally, the reactivity of carbon-halogen bonds for oxidative addition follows the trend C-I > C-Br > C-Cl > C-F. Therefore, in reactions involving this compound, the palladium catalyst is expected to selectively insert into the carbon-bromine bond, leaving the carbon-fluorine bonds intact. This high degree of regioselectivity is a cornerstone of modern organometallic chemistry, allowing for the specific functionalization of polyhalogenated aromatic compounds.

For instance, in a hypothetical Suzuki coupling reaction, this compound would be expected to react with an arylboronic acid at the C4 position to yield the corresponding 4-aryl-2,6-difluorobenzoate.

| Reaction Type | Expected Regioselective Outcome | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a fluorine atom. | Fluorine is a better leaving group and the ortho/para positions are activated by the other electron-withdrawing groups. |

| Palladium-Catalyzed Cross-Coupling | Substitution of the bromine atom. | The C-Br bond is significantly more reactive towards oxidative addition by palladium than the C-F bond. |

Regarding stereoselectivity, the parent molecule, this compound, is achiral. The introduction of chirality would depend on the nature of the subsequent transformation. For example, if the ester group were to be reduced to a secondary alcohol, a chiral center would be formed. The use of a chiral reducing agent could, in principle, lead to the formation of one enantiomer in excess.

Advanced Characterization Techniques for Ethyl 4 Bromo 2,6 Difluorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of Ethyl 4-bromo-2,6-difluorobenzoate in solution. By analyzing the spectra of different nuclei (¹H, ¹⁹F, ¹³C), a complete picture of the molecular framework can be assembled.

¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound displays characteristic signals for the ethyl group and the aromatic protons.

Ethyl Group: The ethyl moiety gives rise to two distinct signals: a triplet corresponding to the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons. This classic pattern arises from the spin-spin coupling between the adjacent proton groups. The methylene protons are deshielded by the adjacent oxygen atom, causing them to appear at a higher chemical shift (downfield) compared to the methyl protons.

Aromatic Protons: The two equivalent protons on the benzene (B151609) ring (at positions 3 and 5) appear as a triplet. This multiplicity is a result of coupling to the two adjacent and equivalent fluorine atoms at positions 2 and 6.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (Ethyl) | ~1.3-1.4 | Triplet | ~7.1 |

| CH₂ (Ethyl) | ~4.4 | Quartet | ~7.1 |

| Ar-H (H-3, H-5) | ~7.7 | Triplet | ~8.5 (JH-F) |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹⁹F NMR for Fluorine Chemical Shifts and Spin-Spin Coupling

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms at the C-2 and C-6 positions are chemically equivalent due to the molecule's symmetry. This results in a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment, including the presence of the adjacent bromine atom and the ester group. A typical chemical shift for aryl fluorides is observed. alfa-chemistry.com

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule and offers insight into their chemical environment.

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and appears as a distinct signal in the downfield region of the spectrum, typically around 162-164 ppm.

Aromatic Carbons: The six carbons of the benzene ring will show four distinct signals due to symmetry. The carbons directly bonded to fluorine (C-2, C-6) will appear as doublets due to one-bond C-F coupling, which is typically large. The carbon bonded to bromine (C-4) and the carbon bonded to the ester group (C-1) will also have characteristic shifts. The remaining two equivalent carbons (C-3, C-5) will show a triplet pattern due to coupling with the two adjacent fluorine atoms.

Ethyl Group Carbons: The methylene carbon (–CH₂–) appears at a higher chemical shift than the methyl carbon (–CH₃) due to its proximity to the electronegative oxygen atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a clear cross-peak would be observed between the methyl triplet and the methylene quartet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the ethyl proton signals to their corresponding carbon signals and the aromatic proton signals to the C-3/C-5 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include signals from the methylene protons of the ethyl group to the carbonyl carbon and the C-1 aromatic carbon. Additionally, correlations from the aromatic protons (H-3/H-5) to C-1, C-2/C-6, and C-4 would firmly establish the substitution pattern on the benzene ring.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. The mass spectrum of this compound exhibits a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion appears as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M⁺+2).

Tandem mass spectrometry (MS/MS) provides information about the molecule's structure by analyzing its fragmentation patterns. Common fragmentation pathways for this molecule would include:

Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.

Loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement.

Cleavage of the C-Br bond.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The FTIR spectrum of this compound shows several characteristic absorption bands that confirm its structure.

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1730-1750 | Strong |

| C-F (Aryl-F) | Stretch | ~1200-1300 | Strong |

| C-O (Ester) | Stretch | ~1100-1250 | Strong |

| C=C (Aromatic) | Stretch | ~1580-1600 | Medium |

| C-H (Aromatic) | Stretch | ~3050-3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | ~2850-3000 | Medium |

The most prominent band is the strong absorption from the ester carbonyl (C=O) stretch. Additionally, strong bands corresponding to the C-F and C-O stretching vibrations provide definitive evidence for the presence of these functional groups.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For aromatic compounds such as this compound, this technique provides valuable information about the π-electron system of the benzene ring and the influence of its substituents.

Detailed Research Findings:

The UV-Vis spectrum of an aromatic ester like this compound is expected to exhibit absorption bands corresponding to n → π* and π → π* transitions. The benzene ring and its substituents (bromo and fluoro groups), along with the ethyl ester group, constitute the chromophore. While specific experimental data for this compound is not widely published, the analysis of related substituted ethyl benzoates and other aromatic compounds allows for an informed estimation of its absorption characteristics. researchgate.netnih.govt3db.ca

The primary absorption is anticipated in the ultraviolet region, typical for benzene derivatives. The substitution pattern on the aromatic ring, with two electron-withdrawing fluorine atoms and a bromine atom, along with the ester group, will influence the position and intensity of the absorption maxima (λmax). The n → π* transitions, which are typically weaker, are associated with the non-bonding electrons of the oxygen atoms in the ester group. The more intense π → π* transitions arise from the delocalized electrons of the aromatic ring. Studies on similar compounds, such as 4-bromo-2,6-difluorophenyl-type dications, show strong absorptions, indicating the significant electronic activity of this structural moiety. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Data

| Transition Type | Expected λmax (nm) | Solvent | Notes |

| π → π | ~ 210 - 240 | Hexane | High-energy transition of the aromatic ring. |

| π → π | ~ 260 - 290 | Hexane | Lower-energy transition, often showing fine structure. |

| n → π* | ~ 300 - 330 | Hexane | Weak, broad band associated with the carbonyl group. |

Note: The data in this table is illustrative and represents expected ranges based on the analysis of structurally similar aromatic esters. Actual experimental values may vary.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions for this compound, provided that suitable single crystals can be grown.

Detailed Research Findings:

While a specific crystal structure for this compound is not publicly available, crystallographic studies on closely related molecules, such as methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000), have been successfully conducted. 120.27.244 These studies reveal detailed structural information, including the adoption of specific space groups (e.g., P-1) and the presence of multiple rotamers within the asymmetric unit. 120.27.244

For this compound, a single crystal X-ray diffraction experiment would be expected to reveal the planar nature of the benzene ring and the relative orientations of the bromo, fluoro, and ethyl benzoate substituents. The analysis would also detail intermolecular interactions, such as halogen bonding or π-stacking, which influence the packing of the molecules in the crystal lattice.

Interactive Data Table: Illustrative Crystallographic Data for a Related Compound

| Parameter | Value | Compound |

| Crystal System | Triclinic | Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate |

| Space Group | P-1 | Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate |

| a (Å) | Value | Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate |

| b (Å) | Value | Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate |

| c (Å) | Value | Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate |

| α (°) | Value | Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate |

| β (°) | Value | Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate |

| γ (°) | Value | Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate |

Note: The values in this table are placeholders. The data is based on a related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, as reported in the literature. 120.27.244

Advanced Separation Techniques (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is crucial for assessing its purity and for monitoring the progress of its synthesis.

Detailed Research Findings:

The separation of halogenated aromatic esters like this compound is typically achieved using reversed-phase HPLC. chromforum.orgnih.gov In this mode, a nonpolar stationary phase (like C18, Phenyl-Hexyl, or PFP) is used with a polar mobile phase, commonly a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The retention of the compound is primarily governed by its hydrophobicity.

The presence of the bromine and fluorine atoms, along with the ethyl ester group, imparts a significant degree of hydrophobicity to the molecule, leading to good retention on a reversed-phase column. The specific choice of column and mobile phase composition allows for the fine-tuning of the separation from starting materials, by-products, and other impurities. Factors such as mobile phase pH and column temperature can be optimized to achieve baseline separation and symmetrical peak shapes. chromforum.org For instance, the addition of a small amount of an amine like triethylamine (B128534) (TEA) to the mobile phase can sometimes improve the peak shape for compounds with basic functionalities by masking residual silanol (B1196071) groups on the silica-based stationary phase. researchgate.net

Interactive Data Table: Typical HPLC Parameters for Analysis of Aromatic Esters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient (or controlled, e.g., 30 °C) |

| Injection Volume | 10 µL |

Note: This table presents a typical starting point for method development for the analysis of a compound like this compound. The optimal conditions would need to be determined experimentally.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, such as atoms and molecules. youtube.commdpi.com It is a widely used tool for predicting the geometry, electronic properties, and reactivity of chemical compounds. For ethyl 4-bromo-2,6-difluorobenzoate, DFT calculations can elucidate several key aspects.

By solving the Kohn-Sham equations, DFT can determine the molecule's ground-state electron density distribution. mdpi.com This allows for the calculation of various properties that are crucial for understanding its reactivity. For instance, the distribution of electron density and the resulting electrostatic potential surface can identify electron-rich and electron-poor regions of the molecule. The fluorine and oxygen atoms, being highly electronegative, would be expected to create electron-deficient regions on adjacent carbon atoms, particularly the carbon attached to the bromine and the carbonyl carbon.

Key parameters derived from DFT calculations that predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the electron-withdrawing fluorine and bromine atoms would be expected to lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack.

Furthermore, DFT calculations can be used to compute atomic charges and Fukui functions. These analyses help in pinpointing the specific atoms most likely to participate in electrophilic or nucleophilic reactions. Systematic theoretical investigations on halogen-bonded complexes using DFT have demonstrated its accuracy in predicting noncovalent interactions, which could also play a role in the condensed-phase behavior of this compound. nih.govmdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Moderate to Low | Indicates electron-donating ability. |

| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively Small | Suggests moderate to high reactivity. |

| Electrostatic Potential | Negative potential around fluorine and oxygen atoms; Positive potential on the aromatic ring carbons. | Predicts sites for electrophilic and nucleophilic attack. |

| Atomic Charges | Partial positive charges on carbonyl carbon and ring carbons; Partial negative charges on F, O, and Br atoms. | Quantifies the polarity of bonds and reactivity of atomic sites. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. nih.gov These models are extensively used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals. rsc.org For this compound, QSAR models could be developed to predict its potential biological activities or physicochemical properties based on its structural features.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation between these descriptors and the observed activity. nih.gov For a molecule like this compound, relevant descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These include properties like dipole moment, atomic charges, and HOMO/LUMO energies, often calculated using methods like DFT.

Hydrophobic descriptors: The partition coefficient (logP) is a key descriptor in this class, indicating how the compound distributes between an oily and an aqueous phase.

Steric descriptors: These relate to the size and shape of the molecule.

A QSAR study on the toxicity of various benzoic acids to different organisms found that descriptors such as logP and the energy of the LUMO (ELUMO) significantly improved the prediction of toxicity. nih.gov This suggests that for related compounds like this compound, these descriptors would also be critical in modeling its biological effects. The presence of fluorine atoms, known to influence properties like lipophilicity and metabolic stability, would be a key factor in such models. nih.gov

Table 2: Potential QSAR Descriptors for this compound

| Descriptor Class | Specific Descriptor Example | Relevance to Activity/Property |

| Electronic | LUMO Energy | Predicts reactivity and potential for toxicological interactions. |

| Hydrophobic | LogP | Influences membrane permeability and bioavailability. |

| Steric | Molecular Volume/Surface Area | Affects binding to biological targets. |

| Constitutional | Molecular Weight | Basic property influencing physical characteristics. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

By building a QSAR model with a training set of similar bromo-difluorobenzoate derivatives, one could design and optimize new compounds with desired properties, for instance, by modifying substituent groups to enhance a particular biological activity or to reduce predicted toxicity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, including their conformational changes and interactions with their environment. nih.gov

For this compound, MD simulations can be used to perform a thorough conformational analysis. The ethyl ester group has rotational freedom around the C-O single bond, and the entire ester group can rotate relative to the aromatic ring. While the ortho fluorine atoms may impose some steric hindrance, limiting free rotation, various conformations are still possible. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable (lowest energy) conformations. irb.hr

These simulations are particularly valuable for understanding how the molecule behaves in different environments, such as in a solvent or interacting with a biological macromolecule like a protein. nih.gov A study on substituted benzoate (B1203000) anions showed that their motion could be investigated when they are trapped near the interface of surfactant bilayers, highlighting the ability of dynamic simulations to probe interactions in complex systems. nih.gov Similarly, MD simulations of this compound could reveal its preferred orientation and interactions at an interface or within a binding pocket.

The results of MD simulations can provide insights into:

The flexibility of the molecule.

The time-averaged distribution of different conformers.

The solvent's effect on conformational preference.

The nature of intermolecular interactions.

This information is complementary to the static picture provided by methods like DFT and is crucial for understanding how the molecule's shape and flexibility influence its properties and interactions.

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to predict various types of spectroscopic data with a useful degree of accuracy. This is particularly valuable for confirming chemical structures and interpreting experimental spectra.

For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is of great interest, especially for the ¹⁹F nucleus. Predicting ¹⁹F NMR chemical shifts can be challenging, but computational approaches, often using DFT, have been developed that provide reliable assignments. nih.govnih.gov These methods involve calculating the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated shielding of a nucleus in the target molecule to the shielding of a nucleus in a reference compound (like CFCl₃ for ¹⁹F), a chemical shift can be predicted. Scaling factors are often applied to the calculated values to improve agreement with experimental data. nih.govresearchgate.net This is especially useful for multifluorinated aromatics where assigning specific shifts to individual fluorine atoms can be difficult experimentally. nih.gov

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted. The chemical environment of each proton and carbon atom in this compound is unique, and computational predictions can aid in the assignment of peaks in the experimental spectra.

In addition to NMR data, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These calculations determine the normal modes of vibration of the molecule and their corresponding frequencies. By comparing the calculated vibrational spectrum with an experimental one, one can confirm the presence of specific functional groups and gain confidence in the molecule's structure. For example, the calculations would predict characteristic stretching frequencies for the C=O bond of the ester, the C-F bonds, and the C-Br bond.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Significance |

| ¹⁹F NMR | Two distinct signals for the ortho fluorine atoms (if chemically non-equivalent) or one signal (if equivalent). | Confirms the presence and electronic environment of the fluorine atoms. |

| ¹H NMR | Signals corresponding to the aromatic protons and the ethyl group protons (a quartet and a triplet). | Provides information on the proton environments and their coupling. |

| ¹³C NMR | Signals for each unique carbon atom, including the carbonyl carbon, aromatic carbons, and ethyl group carbons. | Confirms the carbon skeleton of the molecule. |

| IR Spectroscopy | Characteristic absorption bands for C=O, C-F, C-Br, and C-O stretching vibrations. | Confirms the presence of key functional groups. |

Reaction Pathway and Transition State Analysis

A key application of computational chemistry is the elucidation of reaction mechanisms. By mapping out the potential energy surface for a chemical reaction, it is possible to identify the most likely pathway, including any intermediates and transition states.

For this compound, a particularly relevant class of reactions is nucleophilic aromatic substitution (SNA_r). wikipedia.org The aromatic ring of this molecule is activated towards nucleophilic attack by the electron-withdrawing effects of the two fluorine atoms and, to a lesser extent, the bromine atom and the ethyl carboxylate group. masterorganicchemistry.com The fluorine atoms ortho and para to a potential leaving group are particularly effective at stabilizing the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.org

Computational methods, such as DFT, can be used to model the entire reaction coordinate for an S_NAr reaction, for example, the substitution of the bromine atom by a nucleophile. This analysis would involve:

Locating the transition state structure: This is the highest energy point along the reaction pathway and is a critical determinant of the reaction rate.

Calculating the activation energy: The energy difference between the reactants and the transition state determines how fast the reaction will proceed.

Identifying any intermediates: The Meisenheimer complex is a key intermediate in the stepwise S_NAr mechanism. nih.gov

Such calculations can predict the regioselectivity of nucleophilic attack, for instance, whether it is more favorable for a nucleophile to substitute the bromine atom or one of the fluorine atoms. While bromine is generally a better leaving group than fluorine in many contexts, in S_NAr reactions, the C-F bond cleavage is often not the rate-limiting step, and fluorine can act as a leaving group. masterorganicchemistry.com Computational analysis can clarify the relative activation barriers for these competing pathways. Some nucleophilic aromatic substitutions may even proceed through a concerted mechanism without a stable intermediate, which can also be investigated computationally. nih.gov

By performing these theoretical analyses, researchers can gain a deep understanding of the reactivity of this compound and predict its behavior in various chemical transformations, aiding in the design of synthetic routes.

Applications of Ethyl 4 Bromo 2,6 Difluorobenzoate As a Crucial Synthetic Intermediate

Building Block in Pharmaceutical and Medicinal Chemistry

The structural motif of a substituted difluorinated benzene (B151609) ring is prevalent in many biologically active compounds. Ethyl 4-bromo-2,6-difluorobenzoate serves as a key starting material for the introduction of this moiety into potential drug candidates.

This compound is a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs) and for the generation of libraries of drug candidates for screening purposes. The bromine atom on the aromatic ring can be readily functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse substituents. Furthermore, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide or other functional groups.

A critical transformation of this compound in this context is its conversion to 4-bromo-2,6-difluoroaniline (B33399). This is typically achieved through a multi-step process involving the hydrolysis of the ester to 4-bromo-2,6-difluorobenzoic acid, followed by a rearrangement reaction such as the Curtius or Hofmann rearrangement to yield the aniline (B41778) derivative. This aniline is a key intermediate in the synthesis of various pharmaceutical agents. For instance, 4-bromo-2,6-difluoroaniline is utilized in the preparation of potent inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase, a target in cancer therapy.

The general synthetic pathway is outlined below:

Hydrolysis: this compound is hydrolyzed to 4-bromo-2,6-difluorobenzoic acid.

Amide Formation: The carboxylic acid is converted to the corresponding amide, 4-bromo-2,6-difluorobenzamide.

Hofmann Rearrangement: The amide undergoes a Hofmann rearrangement to yield 4-bromo-2,6-difluoroaniline.

This sequence provides access to a key building block for a range of potential APIs.

The difluorinated phenyl ring present in this compound is a desirable feature in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule.

Research has shown that derivatives of this compound can exhibit interesting biological activities. For example, hydrazone derivatives synthesized from related bromo-methoxybenzohydrazides have been investigated for their biological activities. While not a direct application of this compound, this highlights the potential of the bromo- and fluoro-substituted benzoyl moiety in the design of new therapeutic agents. By serving as a starting point for the synthesis of diverse small molecules, this compound facilitates the exploration of new chemical space in the search for compounds that can modulate the activity of various biological targets.

Intermediate in Agrochemical Synthesis

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis and screening of large libraries of compounds. Substituted benzoic acids and their derivatives are important intermediates in this field. While specific, commercialized agrochemicals directly derived from this compound are not widely documented in publicly available literature, its structural features make it a valuable intermediate for the synthesis of potential agrochemical candidates.

Patents in the agrochemical field often describe the use of various substituted bromobenzoic acids in the preparation of herbicidal and pesticidal compounds. For instance, certain 6-(poly-substituted aryl)-4-aminopicolinic acids and their derivatives have been shown to possess superior herbicidal activity. The synthesis of such compounds can involve intermediates with substitution patterns similar to that of this compound. The presence of both bromine and fluorine atoms can contribute to the biological activity and selectivity of the final agrochemical product. For example, it can be a precursor for the synthesis of pyridine-based herbicides or triazole fungicides.

The general approach involves using this compound to create a library of derivatives that can be screened for agrochemical activity. The reactivity of the bromine atom and the ester group allows for the introduction of a wide range of functional groups, leading to a diverse set of candidate molecules.

Development of Advanced Materials

The unique electronic properties conferred by the fluorine and bromine substituents make this compound a valuable precursor in the synthesis of advanced organic materials.

As previously mentioned, this compound can be converted to 4-bromo-2,6-difluoroaniline. This aniline derivative is a key building block for the synthesis of hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells. The fluorine atoms help to tune the energy levels of the molecular orbitals of the final material, which is crucial for efficient charge transport. The bromine atom provides a reactive handle for further chemical modifications, allowing for the construction of complex molecular architectures.

A notable application is in the synthesis of partially oxygen-bridged triphenylamines with a quasiplanar structure. These materials, derived from 4-bromo-2,6-difluoroaniline, have shown promise as HTMs in high-performance perovskite solar cells. google.com The planarity of the molecule facilitates intermolecular interactions and improves charge mobility.

The derivative, 4-bromo-2,6-difluoroaniline, is also utilized in the synthesis of photoresponsive materials, particularly those based on azobenzene (B91143). Azobenzene and its derivatives are known for their ability to undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths, making them ideal components for photoswitchable materials.

A palladium-azobenzene complex based on 4-bromo-2,6-difluoroaniline has been shown to exhibit photo-switching properties. google.com This complex can reversibly switch between two discrete self-assembled structures, demonstrating the potential for creating smart materials with light-controllable properties. The amine group of 4-bromo-2,6-difluoroaniline can be diazotized and coupled with other aromatic compounds to form azo dyes, which are the core of these photoresponsive systems. The fluorine substituents can influence the electronic absorption spectra and the switching behavior of the resulting azo chromophores.

Utility in Fine Chemical Production

This compound is a versatile synthetic intermediate prized for its role in the construction of complex organic molecules, particularly within the fine chemical industry. Its value stems from the specific arrangement of its functional groups: a reactive bromine atom, an activating ester group, and two fluorine atoms that modulate the electronic properties of the benzene ring. This unique combination allows for a range of chemical transformations, making it a valuable building block for various high-value products, including pharmaceuticals and agrochemicals.

The primary utility of this compound in fine chemical production lies in its ability to participate in cross-coupling reactions. The carbon-bromine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis.

One of the most significant applications of aryl bromides like this compound is in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating complex molecular architectures from simpler precursors.